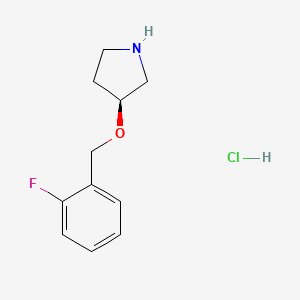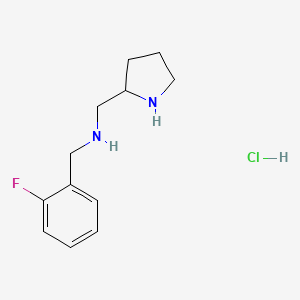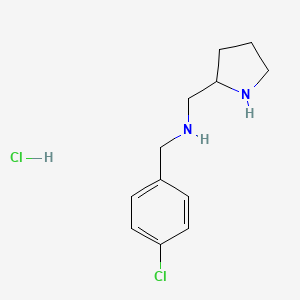![molecular formula C20H21F2NO2 B7896956 (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B7896956.png)
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is an organic compound that features a piperidine ring substituted with a 4-fluoro-benzyl group and a 4-fluoro-benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluoro-benzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluoro-benzyl chloride.
Esterification: The carboxylic acid group on the piperidine ring is esterified using 4-fluoro-benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-Fluoro-benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of fluorinated benzyl groups on biological activity.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorinated benzyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic Acid: A related compound with a single fluorine substitution on the benzene ring.
4-Fluorobenzyl Alcohol: Similar in structure but with an alcohol group instead of an ester.
4-Fluorobenzyl Chloride: Used as a precursor in the synthesis of the target compound.
Uniqueness
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is unique due to the presence of both a piperidine ring and two fluorinated benzyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-7-3-15(4-8-18)12-23-11-1-2-17(13-23)20(24)25-14-16-5-9-19(22)10-6-16/h3-10,17H,1-2,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNNTIIIZOBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane](/img/structure/B7896877.png)
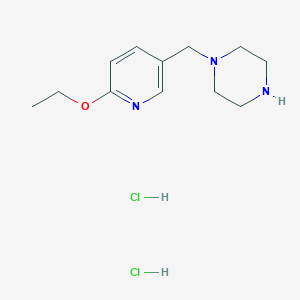
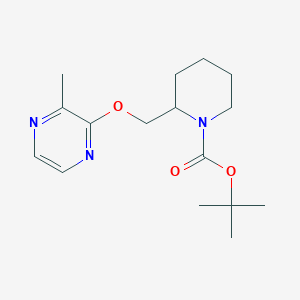

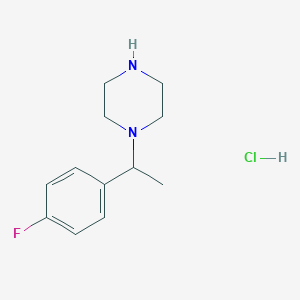
![[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7896929.png)

![(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B7896950.png)
![(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate](/img/structure/B7896957.png)
![(2-chlorophenyl)methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7896962.png)
